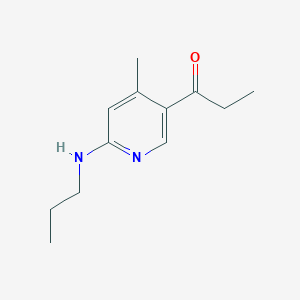

1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one

Description

1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one is a substituted pyridine derivative featuring a propan-1-one moiety and a propylamino side chain. The compound’s pyridine core and ketone functionality suggest applications in pharmaceutical intermediates or agrochemical synthesis, though further experimental validation is required .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-[4-methyl-6-(propylamino)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C12H18N2O/c1-4-6-13-12-7-9(3)10(8-14-12)11(15)5-2/h7-8H,4-6H2,1-3H3,(H,13,14) |

InChI Key |

AJQDESDGOAYRCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC=C(C(=C1)C)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with propylamine under basic conditions to form the corresponding Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one (CAS 1543401-60-0) Structure: Differs in the methyl group position (2-methyl vs. 4-methyl on the pyridine ring). Formula: C₁₂H₁₈N₂O (identical molecular formula but distinct regiochemistry). Properties: The 2-methyl isomer’s steric and electronic profile likely reduces pyridine ring reactivity compared to the 4-methyl isomer due to proximity between the methyl and propylamino groups. Applications include pharmaceutical intermediates, as noted by Parchem Chemicals and Hairui Chem .

Cyclohexenyl Ketones

- 1-(2-Methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one (Nerone, CAS 31375-17-4) Structure: Cyclohexenyl backbone with a ketone and isopropyl group. Properties: Used in fragrances (e.g., neroli notes) due to its diffusive, green freshness. The cyclohexenyl framework contrasts sharply with the pyridine-based target compound, leading to divergent applications .

Amino-Substituted Cyclohexanones

- 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one Structure: Cyclohexanone core with propylamino and methoxyphenyl substituents. However, the pyridine-based target compound may exhibit distinct receptor interactions due to aromatic nitrogen heteroatoms .

Comparative Data Table

| Compound Name | CAS Number | Formula | Core Structure | Key Substituents | Applications/Notes |

|---|---|---|---|---|---|

| 1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one | N/A | C₁₂H₁₈N₂O | Pyridine | 4-methyl, 6-propylamino, ketone | Hypothesized pharmaceutical use |

| 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one | 1543401-60-0 | C₁₂H₁₈N₂O | Pyridine | 2-methyl, 6-propylamino, ketone | Pharmaceutical intermediates |

| Nerone | 31375-17-4 | C₃H₂₂O* | Cyclohexenyl | Isopropyl, ketone | Fragrance industry |

| 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one | N/A | C₁₆H₂₃NO₂ | Cyclohexanone | 3-methoxyphenyl, propylamino | Analgesic research |

*Note: Nerone’s formula (C₃H₂₂O) is likely erroneous; a cyclohexenyl derivative would require a larger formula (e.g., C₁₃H₂₀O).

Key Research Findings and Limitations

Positional Isomerism : The 2-methyl and 4-methyl pyridine isomers share identical formulas but differ in reactivity and steric hindrance, impacting synthetic pathways and biological activity .

Structural Frameworks: Pyridine-based compounds (e.g., target molecule) may exhibit higher polarity and hydrogen-bonding capacity compared to cyclohexenyl or cyclohexanone derivatives, influencing solubility and bioavailability .

Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound are absent in the evidence. Comparisons rely on analog extrapolation.

Biological Activity

1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one is a chemical compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O, with a molecular weight of 206.28 g/mol. The compound consists of a pyridine ring substituted with a propan-1-one moiety, along with methyl and propylamino groups, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures can exhibit a range of pharmacological activities, including:

- Enzyme Inhibition : Certain analogs have demonstrated the ability to inhibit enzymes such as human tissue non-specific alkaline phosphatase (h-TNAP), with IC50 values significantly lower than standard inhibitors like levamisole .

- Cytotoxicity : Studies have shown that related compounds induce apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanisms include the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest .

Case Studies

- Cytotoxic Effects : A study evaluated the cytotoxic effects of a structurally similar compound on cancer cells. The results indicated significant apoptosis induction through various pathways, including DNA damage and mitochondrial dysfunction. The most potent analog achieved IC50 values in the range of 0.49 ± 0.025 µM, showcasing its potential as an anticancer agent .

- Enzyme Interaction : Another study focused on the binding interactions of pyridine derivatives with h-TNAP. The findings suggested strong hydrogen bonding interactions with amino acid residues, leading to enhanced inhibitory potency compared to traditional inhibitors .

Comparative Analysis

A comparison of similar compounds reveals distinct structural features that may contribute to their biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methylpyridin-3-yl)propan-1-one | Structure | Lacks propylamino group |

| 1-(4-Ethylpyridin-3-yl)propan-1-one | Structure | Ethyl instead of methyl |

| 1-(4-Methylpyridin-3-yloxy)propan-1-one | Structure | Contains an ether functional group |

Uniqueness : The presence of both methyl and propylamino groups on the pyridine ring distinguishes this compound from its analogs, potentially imparting unique pharmacological properties and reactivity patterns that warrant further investigation.

Potential Applications

Given its biological activity, this compound may have applications in:

- Cancer Therapy : Due to its cytotoxic effects on cancer cells.

- Enzyme Modulation : As a potential inhibitor for specific enzymes involved in various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.